6-O-Sulfo-b-cyclodextrin sodium salt

Übersicht

Beschreibung

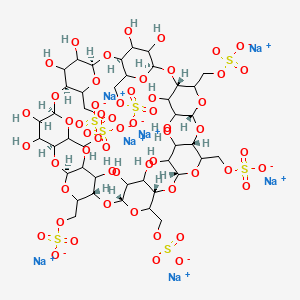

6-O-Sulfo-β-cyclodextrin sodium salt is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has a negatively charged sulfonate group attached to the sixth carbon of the glucose unit, which enhances its solubility and stability in aqueous solutions. It is widely used in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Sulfo-β-cyclodextrin sodium salt typically involves the sulfonation of β-cyclodextrin. A common method uses sulfamic acid as the sulfonating agent. The reaction is carried out in an aqueous medium, and the pH is adjusted to around 9 using sodium hydroxide . The reaction mixture is then filtered, and the product is purified through size-exclusion chromatography and other techniques .

Industrial Production Methods

Industrial production of 6-O-Sulfo-β-cyclodextrin sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified and dried to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-O-Sulfo-β-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyclodextrin ring can form inclusion complexes with various guest molecules .

Common Reagents and Conditions

Common reagents used in reactions involving 6-O-Sulfo-β-cyclodextrin sodium salt include nucleophiles such as amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under mild conditions .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

6-O-Sulfo-β-cyclodextrin sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a chiral mobile phase additive in high-performance liquid chromatography (HPLC) for the enantiomeric separation of chiral compounds.

Biology: The compound is employed in the study of protein-ligand interactions and as a stabilizing agent for proteins and enzymes.

Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Industry: The compound finds applications in the formulation of cosmetics and personal care products due to its ability to form inclusion complexes with various active ingredients.

Wirkmechanismus

The mechanism of action of 6-O-Sulfo-β-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This property enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

β-Cyclodextrin: The parent compound without the sulfonate modification.

Hydroxypropyl-β-cyclodextrin: A modified cyclodextrin with hydroxypropyl groups.

Sulfobutyl Ether-β-cyclodextrin: Another sulfated derivative with a sulfobutyl ether group.

Uniqueness

6-O-Sulfo-β-cyclodextrin sodium salt is unique due to its specific sulfonate modification, which provides a balance of hydrophilicity and hydrophobicity, making it highly effective in forming stable inclusion complexes with a wide range of guest molecules .

Biologische Aktivität

6-O-Sulfo-β-cyclodextrin sodium salt (HS-β-CD) is a sulfated derivative of β-cyclodextrin, which has gained attention for its unique properties and biological activities. This compound is particularly notable for its ability to enhance the solubility and bioavailability of various hydrophobic drugs, making it a valuable tool in pharmaceutical applications.

Chemical Structure and Properties

6-O-Sulfo-β-cyclodextrin is characterized by the addition of a sulfonate group at the 6-position of the β-cyclodextrin molecule. This modification increases its water solubility compared to native β-cyclodextrin, thus enhancing its capacity to form inclusion complexes with hydrophobic compounds.

| Property | Value |

|---|---|

| CAS Number | 197587-31-8 |

| Molecular Formula | C₁₄H₂₁Na₇O₁₄S |

| Molecular Weight | 392.5 g/mol |

| Solubility | Highly soluble in water |

1. Drug Solubilization and Bioavailability

HS-β-CD has been shown to significantly improve the solubility of poorly water-soluble drugs, enhancing their bioavailability. For instance, studies have demonstrated that complexing certain antibiotics, such as enrofloxacin, with HS-β-CD results in improved solubility and therapeutic efficacy compared to uncomplexed forms .

2. Toxicity Studies

Toxicological evaluations indicate that HS-β-CD exhibits low toxicity profiles. In animal studies, it has been reported that HS-β-CD does not cause observable acute toxicity when administered intraperitoneally, contrasting sharply with β-cyclodextrin, which resulted in high mortality rates and renal damage .

| Compound | Dose (mol/Kg) | Mortality Rate | PUN Levels (mg/dL) |

|---|---|---|---|

| β-Cyclodextrin | 5.49 × 10⁻³ | 100% | 160 ± 26 |

| Heptakis(6-deoxy-6-sulfonic acid)-β-CD | 5.49 × 10⁻³ | 0% | 17 ± 2 |

3. Enzyme Inhibition

Research has indicated that HS-β-CD can influence enzyme activities. It has been observed to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes respectively . The degree of inhibition varies depending on the concentration of HS-β-CD used.

Case Study 1: Chiral Separation

In a study involving the chiral separation of nadolol racemates, HS-β-CD was successfully utilized as a chiral selector in capillary electrophoresis. The results highlighted its effectiveness in differentiating between enantiomers, which is crucial for pharmaceutical applications where the activity of drug enantiomers can differ significantly .

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of HS-β-CD when complexed with various phytochemicals. The findings revealed that while HS-β-CD could stabilize these compounds, the antioxidant activity was often lower than that of the pure extracts, suggesting potential interactions that may alter their efficacy .

Eigenschaften

IUPAC Name |

heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBDYIAUDQVKGF-ARCFIYGDSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Na7O56S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1849.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.